1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone
CAS No.:
Cat. No.: VC13547958
Molecular Formula: C13H16F2O2
Molecular Weight: 242.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16F2O2 |
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Molecular Weight | 242.26 g/mol |
IUPAC Name | 1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | VJHXAMRYURUMFD-UHFFFAOYSA-N |
SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |
Canonical SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |
Introduction
Key Structural Features:
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Functional Groups:
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Ketone group (-CO-) attached to an aromatic ring.
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Two fluorine atoms at the 3rd and 4th positions of the phenyl ring.
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An isopentyloxy group (-OCH2CH(CH3)2) at the 5th position of the phenyl ring.
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Geometry:
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The carbonyl carbon exhibits trigonal planar geometry due to sp² hybridization.
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The aromatic ring is planar due to resonance stabilization.
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Synthesis Pathways
The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone can be achieved through several established methods:
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Aromatic Substitution:
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Starting with a fluorinated phenol derivative, the isopentyloxy group can be introduced via Williamson ether synthesis.
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Subsequent Friedel-Crafts acylation introduces the ethanone moiety.
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Direct Ketone Formation:
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Using a fluorinated benzene derivative, direct acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃).
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Reaction Scheme:
These methods ensure high yields and purity by leveraging selective reactions facilitated by the electron-withdrawing fluorine atoms.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are used:
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies proton environments, particularly in the aromatic ring and isopentyloxy side chain.
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¹³C NMR: Confirms carbon environments, including the ketone carbon signal around .
Infrared (IR) Spectroscopy:
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Strong absorption at ~1700 cm⁻¹ indicates the presence of a carbonyl group.
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C-F stretching vibrations are observed near ~1100 cm⁻¹.
Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to , confirming molecular weight.
Biological Activity:
The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical research. The isopentyloxy group increases hydrophobic interactions with biological targets.
Potential Mechanisms:
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Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.
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Fluorine atoms may improve receptor affinity by stabilizing molecular conformations.
Applications:
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Pharmaceutical Research:
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Investigated as a precursor or intermediate for designing anti-inflammatory or anticancer agents.
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Fluorinated compounds often exhibit improved pharmacokinetics.
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Industrial Chemistry:
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May serve as a building block for advanced materials or agrochemical formulations.
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Comparative Analysis
Below is a comparison of this compound with related aryl ketones:
Property | 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone | Related Aryl Ketones |
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Fluorination | Yes | Variable |
Lipophilicity | High | Moderate |
Stability | Enhanced | Standard |
Applications | Pharmaceuticals, industrial | Pharmaceuticals only |
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